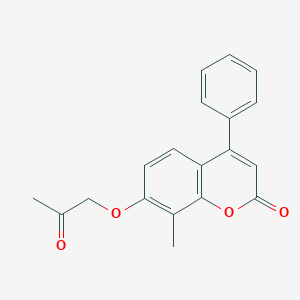

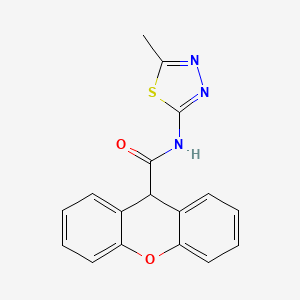

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Chromen-2-one derivatives are often synthesized through multi-component reactions or cyclization processes involving different catalysts. For instance, a series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized via a three-component reaction involving CeCl3·7H2O as a catalyst under solvent-free conditions, highlighting the versatility and efficiency of such synthetic approaches (Wu, Li, & Yan, 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of chromen-2-one derivatives can be detailed through techniques like X-ray diffraction. The study on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, derived from the cyclization of 1-phenylhydrazono chromen-2-ones, showcases the determination of molecular structures through X-ray analysis, providing insight into the conformation and π-stacking interactions within such compounds (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-2-one derivatives exhibit diverse chemical reactivity, including their involvement in multi-component syntheses and ability to undergo various chemical transformations. For example, novel synthesis methods have been developed, employing catalysts to facilitate reactions that produce chromen-2-one derivatives with high efficiency and yield, indicative of the compound's versatile chemical nature (Zhu et al., 2014).

Applications De Recherche Scientifique

Supramolecular Structure and Synthesis Studies : Research involving chromene derivatives like 8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one often focuses on their molecular and supramolecular structures. For instance, a study by Padilla-Martínez et al. (2011) detailed the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This research highlights the importance of understanding the structural characteristics of chromene derivatives in the field of chemistry (Padilla-Martínez et al., 2011).

Non-linear Optical (NLO) Properties : Arif et al. (2022) explored the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. Their research demonstrated the significance of chromene derivatives in studying non-linear optical properties, which are critical in developing advanced materials for optical applications (Arif et al., 2022).

Catalytic Synthesis Applications : In the study by Wu, Li, and Yan (2011), a series of new 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized, showcasing the potential of chromene derivatives in catalytic synthesis and the development of environmentally benign procedures (Wu, Li, & Yan, 2011).

Pharmaceutical Research : The potential of chromenone derivatives in pharmaceutical research is evident in studies like that by Clapham et al. (2012), which investigated the enantioselective inhibition of DNA-dependent protein kinase by chromenone derivatives. This suggests the relevance of chromene derivatives in developing targeted pharmaceutical agents (Clapham et al., 2012).

Application in Organic Light-emitting Diodes (OLEDs) : Jung et al. (2017) synthesized various chromen-2-one derivatives for use in non-doped OLEDs. Their study illustrates the application of chromene derivatives in the field of materials science, specifically in the development of new materials for electronic devices (Jung et al., 2017).

Metal Ion Detection in Human Liver Cancer Cells : A study by Dey et al. (2019) involved the synthesis of a derivative for metal ion detection in liver cancer cells, demonstrating the utility of chromene derivatives in bioanalytical chemistry and cancer research (Dey et al., 2019).

Propriétés

IUPAC Name |

8-methyl-7-(2-oxopropoxy)-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-22-17-9-8-15-16(14-6-4-3-5-7-14)10-18(21)23-19(15)13(17)2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAIVQUSOCQFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)